ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 478064-01-6
VCID: VC7226160
InChI: InChI=1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22)
SMILES: CCOC(=O)NC(C1CCCCCCC1=O)C2=CC(=CC=C2)Cl
Molecular Formula: C18H24ClNO3
Molecular Weight: 337.84

ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate

CAS No.: 478064-01-6

Cat. No.: VC7226160

Molecular Formula: C18H24ClNO3

Molecular Weight: 337.84

* For research use only. Not for human or veterinary use.

ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate - 478064-01-6

Specification

CAS No. 478064-01-6
Molecular Formula C18H24ClNO3
Molecular Weight 337.84
IUPAC Name ethyl N-[(3-chlorophenyl)-(2-oxocyclooctyl)methyl]carbamate
Standard InChI InChI=1S/C18H24ClNO3/c1-2-23-18(22)20-17(13-8-7-9-14(19)12-13)15-10-5-3-4-6-11-16(15)21/h7-9,12,15,17H,2-6,10-11H2,1H3,(H,20,22)
Standard InChI Key CVEKVYYXCUMZNZ-UHFFFAOYSA-N
SMILES CCOC(=O)NC(C1CCCCCCC1=O)C2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • A 3-chlorophenyl group, which introduces aromaticity and electron-withdrawing characteristics .

  • A 2-oxocyclooctyl ring, an eight-membered cyclic ketone that may influence conformational flexibility and steric interactions.

  • An ethyl carbamate group (–NHCOOCH₂CH₃), a functional group common in agrochemicals and pharmaceuticals .

Notably, the closest structurally characterized analog in literature is ethyl N-[(3-chlorophenyl)(2-oxocycloheptyl)methyl]carbamate (PubChem CID: 3696564) , which differs only in the cycloheptyl (seven-membered) versus cyclooctyl (eight-membered) ring. This discrepancy suggests potential variations in stability, solubility, and reactivity due to ring strain differences.

Physicochemical Properties

Based on analogs , key properties may include:

PropertyEstimated ValueSource Compound
Molecular FormulaC₁₈H₂₂ClNO₃Cycloheptyl analog
Molecular Weight337.8 g/molCalculated from formula
Melting Point64–100°CEthyl (4-chlorophenyl)carbamate
Boiling Point240–300°CEthyl methylcarbamate
LogP (Partition Coefficient)3.2–4.1Cycloheptyl analog

The presence of the chlorophenyl group enhances hydrophobicity (logP > 3), while the carbamate moiety contributes to moderate hydrogen-bonding capacity .

Synthetic Pathways

General Carbamate Synthesis

Industrial carbamate synthesis typically employs urea and alcohol reactions under catalytic conditions. A patent by CN100349861C outlines a phosgene-free method using metal oxide catalysts (e.g., ZnO, Al₂O₃) at 100–200°C and 0.1–2.0 MPa pressure, achieving yields >95%. For ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate, hypothetical steps might involve:

  • Cyclooctanone functionalization: Introducing a methyl group at the 2-position via alkylation.

  • Chlorophenyl incorporation: Friedel-Crafts acylation or nucleophilic substitution to attach the 3-chlorophenyl group.

  • Carbamate formation: Reaction with ethyl chloroformate or urea under catalytic conditions .

Challenges in Synthesis

  • Ring strain: The eight-membered 2-oxocyclooctyl ring may exhibit conformational instability compared to smaller cycloheptyl analogs .

  • Steric hindrance: Bulky substituents could impede reaction efficiency, necessitating high-pressure/temperature conditions .

Analytical Characterization

Chromatographic Methods

Sarawan and Chanthai developed a gas chromatography-flame ionization detection (GC-FID) method for trace carbamate analysis in wines, achieving limits of detection (LOD) of 3.3–16.7 µg/L. Key parameters for ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate analysis might include:

GC-FID ParameterOptimized Value
Column Temperature50°C (initial) → 10°C/min → 250°C
Extraction SolventDichloromethane (20 mL)
Preconcentration Factor30× via C18-SPE
Retention Time~12–18 minutes (estimated)

Spectroscopic Data

While direct data is unavailable, analogous compounds exhibit:

  • IR Spectroscopy: Strong C=O stretches at 1,700–1,750 cm⁻¹ (carbamate and ketone) .

  • NMR:

    • ¹H NMR: δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (OCH₂CH₃), δ 7.2–7.5 ppm (chlorophenyl protons) .

    • ¹³C NMR: δ 155–160 ppm (carbamate C=O), δ 205–210 ppm (ketone C=O) .

Knowledge Gaps and Future Directions

  • Synthetic Optimization: Developing stereoselective routes for the 2-oxocyclooctyl moiety.

  • Biological Screening: Testing against cancer cell lines, microbial pathogens, and agricultural pests.

  • Ecotoxicology Studies: Assessing impacts on non-target organisms and soil microbiota.

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